
4-methoxypyridine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxypyridine-2-thiol, also known as 4-MMPT, is an organosulfur compound that is found in a variety of sources, including plants and animals. It is a colorless, odorless, and tasteless compound with a molecular weight of 147.2 g/mol. 4-MMPT is a versatile compound that can be used in a variety of applications, including scientific research, laboratory experiments, and drug development.
科学的研究の応用
4-methoxypyridine-2-thiol has a variety of applications in scientific research. It has been used to study the effects of oxidative stress on cells, as well as its potential as an anti-cancer agent. It has also been used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-microbial properties. In addition, this compound has been used to study the effects of environmental toxins on the body, and its potential as a therapeutic agent for neurological disorders.
作用機序
4-methoxypyridine-2-thiol is believed to act as an antioxidant by scavenging free radicals, which are reactive molecules that can cause oxidative damage to cells. It is also believed to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules, such as cyclooxygenases and lipoxygenases. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to improved drug efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to possess anti-inflammatory and anti-microbial properties, as well as to have protective effects against oxidative stress. It has also been shown to possess anti-tumor activity, as well as to have potential therapeutic effects in the treatment of neurological disorders. In addition, this compound has been shown to have protective effects against environmental toxins, as well as to possess anti-aging properties.
実験室実験の利点と制限
4-methoxypyridine-2-thiol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a colorless, odorless, and tasteless compound, which makes it easy to handle and use in experiments. However, this compound does have some limitations for laboratory experiments. It is not soluble in water, which can make it difficult to measure accurately. In addition, it is not very stable in the presence of light and heat, which can limit its use in experiments.
将来の方向性
There are many potential future directions for 4-methoxypyridine-2-thiol research. It could be used to develop new drugs, as it has been shown to have anti-inflammatory and anti-microbial properties. In addition, it could be used to study the effects of environmental toxins on the body, and its potential as a therapeutic agent for neurological disorders. Furthermore, it could be used to develop new methods for the synthesis of this compound, as well as to explore its potential as an anti-cancer agent. Finally, it could be used to study the effects of oxidative stress on cells, and its potential as an anti-aging agent.
合成法
4-methoxypyridine-2-thiol can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-methoxyacetophenone with sodium thiosulfate in an acidic medium. This method produces this compound in a yield of up to 90%. Enzymatic synthesis involves the use of enzymes, such as thiolases, to catalyze the reaction between 4-methoxyacetophenone and sodium thiosulfate. The enzymatic method produces this compound in a yield of up to 95%.
特性
IUPAC Name |
4-methoxy-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-2-3-7-6(9)4-5/h2-4H,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSCMMCGIFVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=S)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

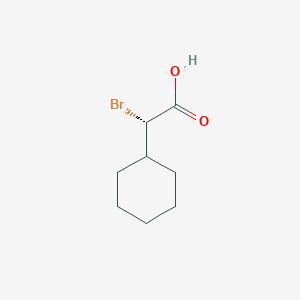
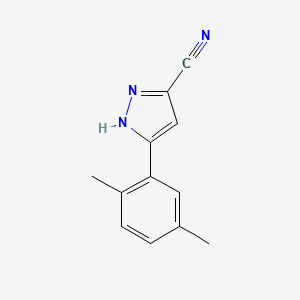
![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)
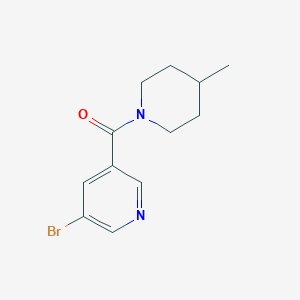

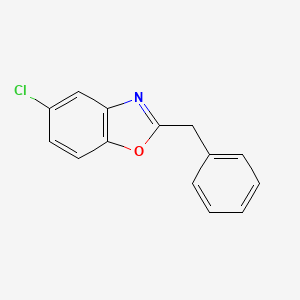
![ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate](/img/structure/B6613375.png)

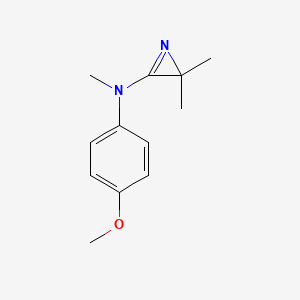
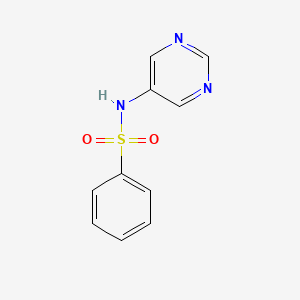
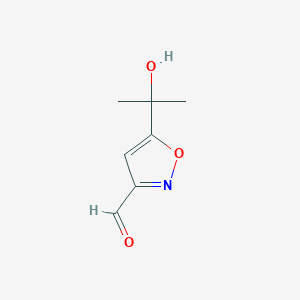
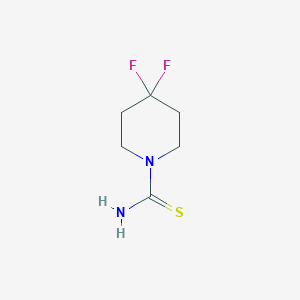
![[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B6613421.png)